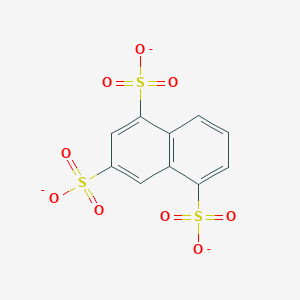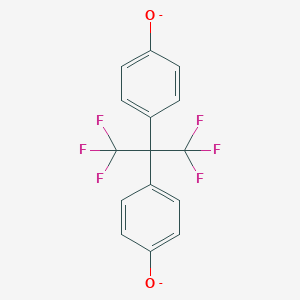
(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid, also known as BTCA, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications in various fields. BTCA is a yellow crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been studied as a potential treatment for rheumatoid arthritis, Alzheimer's disease, and various types of cancer. In agriculture, this compound has been used as a plant growth regulator and as a fungicide. In material science, this compound has been used as a precursor for the synthesis of various polymers and as a component in the production of optical materials.
作用機序
The mechanism of action of (3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to scavenge free radicals and protect against oxidative stress. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. It can be easily synthesized using simple chemical reactions, and its purity can be easily verified using analytical techniques such as HPLC and NMR. However, this compound also has some limitations for lab experiments, including its instability in acidic and basic conditions and its sensitivity to light and heat.
将来の方向性
There are several future directions for research on (3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid. One direction is to further investigate its potential as a treatment for various diseases, including rheumatoid arthritis, Alzheimer's disease, and cancer. Another direction is to explore its potential as a plant growth regulator and fungicide in agriculture. Additionally, this compound can be further studied as a precursor for the synthesis of various polymers and as a component in the production of optical materials. Further research can also be conducted to understand the mechanism of action of this compound and to improve its stability and solubility for various applications.
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel treatments for various diseases and the production of new materials with unique properties.
合成法
(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid can be synthesized through several methods, including the reaction of 2-aminothiophenol with maleic anhydride and the reaction of 2-mercaptobenzothiazole with maleic anhydride. The latter method is the most commonly used method for synthesizing this compound. The reaction involves the condensation of maleic anhydride with 2-mercaptobenzothiazole to form the intermediate compound, which is then oxidized to this compound using an oxidizing agent such as potassium permanganate or hydrogen peroxide.
特性
分子式 |
C14H9NO3S |
|---|---|
分子量 |
271.29 g/mol |
IUPAC名 |
(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C14H9NO3S/c16-11-6-5-8(7-9(11)14(17)18)13-15-10-3-1-2-4-12(10)19-13/h1-7,15H,(H,17,18)/b13-8+ |
InChIキー |
LHJFJMGWIOCCMZ-MDWZMJQESA-N |
異性体SMILES |
C1=CC=C2C(=C1)N/C(=C\3/C=CC(=O)C(=C3)C(=O)O)/S2 |
SMILES |
C1=CC=C2C(=C1)NC(=C3C=CC(=O)C(=C3)C(=O)O)S2 |
正規SMILES |
C1=CC=C2C(=C1)NC(=C3C=CC(=O)C(=C3)C(=O)O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)
![1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B221279.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)








